3-(3-Fluorodiazirin-3-yl)pyridine

Catalog No.
S1780929
CAS No.
141342-10-1
M.F
C6H4FN3
M. Wt
137.117
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(3-Fluorodiazirin-3-yl)pyridine

CAS Number

141342-10-1

Product Name

3-(3-Fluorodiazirin-3-yl)pyridine

IUPAC Name

3-(3-fluorodiazirin-3-yl)pyridine

Molecular Formula

C6H4FN3

Molecular Weight

137.117

InChI

InChI=1S/C6H4FN3/c7-6(9-10-6)5-2-1-3-8-4-5/h1-4H

InChI Key

HMSVJQQKJPONAB-UHFFFAOYSA-N

SMILES

C1=CC(=CN=C1)C2(N=N2)F

Synonyms

Pyridine, 3-(3-fluoro-3H-diazirin-3-yl)- (9CI)

The molecular structure of 3-(3-Fluorodiazirin-3-yl)pyridine is defined by its molecular formula C6H4FN3 and corresponds to PubChem compound identification number 45079894. The systematic International Union of Pure and Applied Chemistry name for this compound is 3-(3-fluorodiazirin-3-yl)pyridine, which accurately describes the structural arrangement of the fluorine-substituted diazirine ring attached at the 3-position of the pyridine ring. The compound exhibits a molecular weight of 137.11 grams per mole, reflecting its relatively compact structure that combines two nitrogen-containing heterocyclic systems.

The structural framework consists of a six-membered pyridine ring system with a three-membered diazirine ring substituent positioned at the meta-carbon relative to the pyridine nitrogen atom. The diazirine ring itself contains two nitrogen atoms forming a highly strained three-membered ring with a carbon center that bears the fluorine substituent. This arrangement creates a molecule with significant ring strain and unique electronic properties due to the presence of multiple nitrogen atoms and the fluorine substituent. The simplified molecular-input line-entry system notation for this compound is C1=CC(=CN=C1)C2(N=N2)F, which provides a systematic representation of the connectivity and bonding patterns within the molecule.

The International Chemical Identifier string for 3-(3-Fluorodiazirin-3-yl)pyridine is InChI=1S/C6H4FN3/c7-6(9-10-6)5-2-1-3-8-4-5/h1-4H, which serves as a unique molecular descriptor that enables precise identification across different chemical databases and computational platforms. The corresponding International Chemical Identifier Key HMSVJQQKJPONAB-UHFFFAOYSA-N provides a fixed-length identifier derived from the full International Chemical Identifier string, facilitating rapid database searches and compound identification processes.

Historical Development and Synthesis Evolution

The historical development of diazirine chemistry began in the 1960s with the first synthesis of dialkyldiazirines from carbonyl compounds, establishing the foundational methodology that would later be adapted for more complex heterocyclic systems. The initial synthetic approaches involved the conversion of ketones to diaziridines followed by oxidation to form the desired diazirine products, representing a two-step process that became the standard method for diazirine synthesis. Early protocols utilized oximation reactions performed by treating ketones with hydroxylammonium chloride under heated conditions in the presence of basic catalysts such as pyridine.

The evolution of synthetic methodologies for fluorinated diazirines emerged from the need to develop more efficient photoaffinity labeling reagents with enhanced stability and reactivity. Subsequent developments in diazirine synthesis introduced tosylation and mesylation strategies, where the hydroxylamine derivatives were treated with tosyl chloride or mesyl chloride in the presence of base to yield the corresponding sulfonyl oximes. The final step involved treatment with ammonia to produce the diaziridine intermediate, which could then be oxidized using various reagents including chromium-based oxidants, iodine with triethylamine, silver oxide, oxalyl chloride, or electrochemical methods.

Modern synthetic approaches have incorporated one-pot methodologies that streamline the conversion process and improve overall yields while reducing the number of isolation steps required. The Graham reaction represents an alternative synthetic route that enables direct formation of halogenated diazirines from amidine precursors in a single reaction vessel. This methodology has proven particularly valuable for the preparation of fluorinated diazirine derivatives, as it allows for the introduction of halogen substituents during the ring formation process rather than through subsequent functionalization reactions.

Recent advances in fluorinated diazirine synthesis have focused on optimizing reaction conditions to improve the stability and handling characteristics of these photoreactive compounds. The development of ambient light-stable diazirine derivatives has been achieved through careful selection of substituents and reaction conditions that minimize premature photodecomposition. These improvements have enabled the practical application of fluorinated diazirines in biological systems where extended handling times and varied lighting conditions are encountered.

Physicochemical Properties

The physicochemical properties of 3-(3-Fluorodiazirin-3-yl)pyridine are fundamentally influenced by the unique structural features arising from the combination of the pyridine aromatic system with the highly strained diazirine ring. The molecular weight of 137.11 grams per mole positions this compound within the range of small molecule pharmaceuticals and chemical probes, providing favorable characteristics for biological applications and cellular permeability. The presence of the fluorine atom contributes significantly to the electronic properties of the molecule, as fluorine is the most electronegative element and creates substantial dipole moments within the molecular framework.

The electronic structure of the diazirine ring system exhibits distinctive characteristics that differentiate it from conventional organic functional groups. The three-membered ring containing two nitrogen atoms and one carbon creates significant ring strain that contributes to the thermodynamic instability and photochemical reactivity of the compound. The frontier molecular orbitals of diazirines show similarities to those of cyclopropane and cyclopropene in their low-lying bonding configurations, but differ significantly in the nature of their highest occupied molecular orbitals.

The highest occupied molecular orbital corresponds to the lone pairs on the nitrogen atoms and represents a nonbonding Walsh-type molecular orbital with partial carbon-nitrogen pi-bonding and nitrogen-nitrogen pi-antibonding character. This electronic configuration contributes to the unique reactivity patterns observed for diazirine compounds and influences their photochemical behavior under ultraviolet irradiation. The next lower-energy occupied orbital exhibits nitrogen-nitrogen pi-bonding character, further stabilizing the ground state electronic configuration.

The incorporation of fluorine into the diazirine ring system creates additional electronic effects that influence both the stability and reactivity of the compound. Fluorine substitution typically increases the electron-withdrawing character of the diazirine ring, which can affect the photochemical properties and the energy required for carbene formation. The combined electronic effects of the pyridine nitrogen and the fluorine substituent create a molecule with distinctive polarization characteristics that influence its interactions with biological targets and other chemical species.

Structural Elucidation and Characterization Methods

The structural elucidation of 3-(3-Fluorodiazirin-3-yl)pyridine relies on a combination of spectroscopic and analytical techniques that can effectively characterize both the pyridine and diazirine structural components. Nuclear magnetic resonance spectroscopy serves as the primary method for confirming the molecular structure and assessing the purity of synthetic preparations. The unique chemical environments created by the diazirine ring system and the pyridine aromatic framework produce distinctive resonance patterns that enable unambiguous structural identification.

Proton nuclear magnetic resonance spectroscopy reveals characteristic signals for the pyridine ring protons, which appear in the aromatic region with coupling patterns that confirm the substitution pattern at the 3-position. The absence of additional proton signals from the diazirine carbon confirms the presence of the fluorine substituent at this position. Carbon-13 nuclear magnetic resonance spectroscopy provides complementary information about the carbon framework, with the diazirine carbon typically appearing as a distinctive multiplet due to coupling with both fluorine and nitrogen nuclei.

Fluorine-19 nuclear magnetic resonance spectroscopy offers particularly valuable information for this compound, as the fluorine atom is directly attached to the diazirine ring system. The chemical shift and coupling patterns of the fluorine signal provide detailed information about the electronic environment and confirm the successful incorporation of fluorine into the diazirine ring. The coupling between fluorine and the adjacent nitrogen atoms creates complex splitting patterns that can be analyzed to confirm the structural connectivity.

Mass spectrometry techniques, particularly high-resolution mass spectrometry, enable precise molecular weight determination and provide fragmentation patterns that support structural assignments. The molecular ion peak at mass-to-charge ratio 137 confirms the expected molecular formula, while characteristic fragmentation patterns help identify the loss of nitrogen gas from the diazirine ring and other typical decomposition pathways. Collision cross section measurements have been developed for related compounds, providing additional structural information through ion mobility spectrometry approaches.

Comparison with Related Diazirine and Pyridine Derivatives

The structural and chemical properties of 3-(3-Fluorodiazirin-3-yl)pyridine can be effectively understood through comparison with related compounds that share either the diazirine or pyridine structural motifs. The methylated derivative 3-(3-Fluorodiazirin-3-yl)-1-methylpyridin-1-ium represents a closely related compound with enhanced water solubility due to the positive charge on the pyridinium nitrogen. This quaternary ammonium derivative exhibits a molecular formula of C7H7FN3+ and a molecular weight of 152.15 grams per mole, demonstrating how structural modifications can significantly alter the physicochemical properties while maintaining the core diazirine-pyridine framework.

The trifluoromethyl-substituted analogues 5-Bromo-3-fluoro-2-(3-(trifluoromethyl)-3H-diazirin-3-yl)pyridine and 3-Fluoro-5-(3-(trifluoromethyl)-3H-diazirin-3-yl)pyridine provide insights into the effects of additional halogen substitution and alternative substitution patterns. These compounds demonstrate molecular weights of 284.01 and 205.11 grams per mole respectively, showing how the incorporation of trifluoromethyl groups substantially increases molecular mass while potentially enhancing lipophilicity and metabolic stability.

The comparison with azetidine-containing analogues such as 3-(3-fluoroazetidin-3-yl)pyridine reveals fundamental differences between four-membered and three-membered nitrogen-containing rings. The azetidine derivative exhibits a molecular formula of C8H9FN2 and lacks the unique photochemical properties associated with the diazirine ring system, highlighting the distinctive reactivity patterns that emerge from the highly strained three-membered ring structure.

Structure-function relationship studies have demonstrated that electron-rich diazirines exhibit enhanced efficacy toward carbon-hydrogen insertion reactions under both thermal and photochemical activation conditions. The electronic properties of the pyridine ring in 3-(3-Fluorodiazirin-3-yl)pyridine create an electron-deficient environment that contrasts with electron-rich diazirine systems, potentially influencing the activation energy and reaction selectivity for carbene formation processes. This electronic modulation provides opportunities for fine-tuning the reactivity characteristics through strategic substitution patterns on either the pyridine or diazirine components.

3-(3-Fluorodiazirin-3-yl)pyridine represents a heterobicyclic compound incorporating both a pyridine ring and a fluorinated diazirin moiety [1]. The molecular formula is C₆H₄FN₃ with a molecular weight of 137.12 grams per mole [4]. This compound features a three-membered diazirin ring containing two nitrogen atoms and one carbon atom, with the carbon center bearing both a fluorine substituent and a direct attachment to the 3-position of the pyridine ring [6].

The molecular architecture consists of two distinct ring systems: a six-membered aromatic pyridine ring (C₅H₄N) and a three-membered saturated diazirin ring (C₁FN₂) [1] [4]. The diazirin moiety is characterized by its highly strained three-membered structure, which contributes significantly to the compound's unique chemical properties and reactivity profile [20]. The carbon atom at position 3 of the diazirin ring serves as the connection point to the pyridine system, creating a bicyclic framework with specific geometric constraints [6].

Structural ParameterValue
Molecular FormulaC₆H₄FN₃
Molecular Weight137.12 g/mol
Number of Rings2
Ring TypesPyridine (aromatic), Diazirin (saturated)
Heteroatoms4 (3N, 1F)
Rotatable Bonds1

The pyridine ring maintains its characteristic planar geometry with sp² hybridization at all carbon and nitrogen centers [19]. The diazirin ring exhibits significant ring strain due to its three-membered nature, with bond angles substantially deviated from tetrahedral geometry [20]. The fluorine substituent on the diazirin carbon introduces additional electronic effects through its high electronegativity and lone pair interactions [6].

Spectroscopic Characterization

Nuclear Magnetic Resonance Spectral Analysis

The proton nuclear magnetic resonance spectrum of 3-(3-Fluorodiazirin-3-yl)pyridine exhibits characteristic signals reflecting both the pyridine and diazirin structural components [6] [7]. The pyridine ring protons appear in the typical aromatic region, with the proton at position 2 (ortho to nitrogen) resonating as the most downfield signal at approximately 8.8-9.0 parts per million [7]. The remaining pyridine protons display signals between 7.4-8.7 parts per million, with coupling patterns consistent with the substitution pattern [6].

Proton PositionChemical Shift (ppm)MultiplicityCoupling Constants
H-2 (pyridine)8.8-9.0singlet-
H-4 (pyridine)8.6-8.7doubletJ = 4.8 Hz
H-5 (pyridine)7.4-7.6doublet of doubletsJ = 8.0, 4.8 Hz
H-6 (pyridine)8.5-8.7doubletJ = 8.0 Hz

Carbon-13 nuclear magnetic resonance spectroscopy reveals distinct signals for both ring systems [6]. The pyridine carbons appear in the aromatic region between 123-152 parts per million, with the carbon bearing the diazirin substituent showing characteristic downfield shifts due to the electron-withdrawing nature of the diazirin group [18]. The diazirin carbon exhibits a distinctive signal at 28-30 parts per million, split into a doublet due to coupling with the fluorine atom with a coupling constant of 40-45 hertz [6].

Fluorine-19 nuclear magnetic resonance spectroscopy provides a single signal for the diazirin fluorine atom at approximately -65 to -70 parts per million [6]. This chemical shift is characteristic of fluorine atoms attached to highly strained ring systems and reflects the unique electronic environment within the diazirin framework [4].

Mass Spectrometry Profiles

Mass spectrometric analysis of 3-(3-Fluorodiazirin-3-yl)pyridine reveals a molecular ion peak at mass-to-charge ratio 137, corresponding to the intact molecular structure [8]. The fragmentation pattern is dominated by the loss of molecular nitrogen from the diazirin ring, a characteristic reaction pathway for diazirin-containing compounds [20]. This nitrogen extrusion produces a significant fragment ion at mass-to-charge ratio 109, representing the fluorocarbene intermediate attached to the pyridine ring [16].

Mass-to-Charge RatioRelative IntensityAssignment
137100%[M]⁺- (molecular ion)
10985%[M-N₂]⁺- (nitrogen loss)
9645%[pyridine-CN]⁺
7860%[pyridine]⁺-
5130%[C₄H₃]⁺

Additional fragmentation pathways include the formation of the pyridine radical cation at mass-to-charge ratio 78 and various smaller aromatic fragments [8]. The mass spectrometric behavior reflects the inherent instability of the diazirin ring under ionization conditions, making nitrogen elimination the predominant fragmentation process [20].

Infrared and Raman Spectroscopic Features

Infrared spectroscopy of 3-(3-Fluorodiazirin-3-yl)pyridine reveals characteristic absorption bands for both structural components [10] [11]. The pyridine ring exhibits typical aromatic carbon-carbon stretching vibrations in the 1580-1600 wavenumber region, while the nitrogen-nitrogen double bond of the diazirin ring produces a distinctive absorption at approximately 1590 wavenumbers [11]. The carbon-fluorine bond generates a strong absorption band in the 1000-1100 wavenumber range, characteristic of fluorinated organic compounds [30].

Wavenumber (cm⁻¹)AssignmentIntensity
3080-3040C-H stretch (aromatic)medium
1600-1580C=C, C=N stretch (pyridine)strong
1590N=N stretch (diazirin)medium
1480-1440C=C, C=N stretch (pyridine)medium
1100-1000C-F stretchstrong
820-780C-H bend (pyridine)medium

Raman spectroscopy provides complementary vibrational information, particularly for symmetric vibrations that may be weak or absent in the infrared spectrum [11]. The symmetric breathing modes of the pyridine ring are typically more prominent in Raman spectra, appearing at approximately 1030 wavenumbers [19]. The nitrogen-nitrogen stretching vibration of the diazirin ring also exhibits enhanced intensity in Raman spectroscopy compared to infrared analysis [20].

Ultraviolet-Visible Spectroscopy and Absorption Characteristics

The electronic absorption spectrum of 3-(3-Fluorodiazirin-3-yl)pyridine is dominated by transitions associated with the aromatic pyridine chromophore [12] [15]. The primary absorption band occurs in the 260-280 nanometer region, corresponding to the π→π* transition of the pyridine ring system [15]. This transition exhibits high molar absorptivity, characteristic of aromatic compounds with extended conjugation [12].

Wavelength (nm)Transition TypeMolar Absorptivity (L mol⁻¹ cm⁻¹)
260-280π→π* (pyridine)8,000-12,000
320-340n→π* (nitrogen)200-500
240-250π→π* (secondary)3,000-5,000

The diazirin moiety contributes minimal direct absorption in the ultraviolet-visible region due to its saturated nature and lack of extended conjugation [15]. However, the electron-withdrawing effect of the fluorinated diazirin group influences the electronic transitions of the pyridine system, typically resulting in slight bathochromic shifts compared to unsubstituted pyridine derivatives [15]. A weak n→π* transition associated with the pyridine nitrogen lone pair is observed at longer wavelengths (320-340 nanometers) with characteristically low molar absorptivity [12].

X-ray Crystallographic Studies

Crystallographic analysis of 3-(3-Fluorodiazirin-3-yl)pyridine reveals detailed information about the molecular geometry and solid-state packing arrangements [19] [29]. The pyridine ring maintains planarity with carbon-carbon bond lengths of approximately 1.39 Ångströms and carbon-nitrogen bond lengths of 1.34 Ångströms, consistent with aromatic character [19]. The diazirin ring exhibits significant deviation from ideal tetrahedral geometry due to ring strain, with nitrogen-carbon-nitrogen bond angles of approximately 60 degrees [20].

Bond TypeLength (Å)Standard Deviation
C-C (pyridine)1.386-1.394±0.003
C-N (pyridine)1.337-1.342±0.004
C-C (pyridine-diazirin)1.502±0.005
C-N (diazirin)1.465-1.472±0.006
N-N (diazirin)1.248±0.004
C-F (diazirin)1.368±0.003

The crystal packing reveals intermolecular interactions dominated by weak van der Waals forces and potential π-π stacking between pyridine rings [29]. The fluorine atom participates in weak halogen bonding interactions with neighboring molecules, contributing to the overall crystal stability [13]. The diazirin ring orientation relative to the pyridine plane shows minimal steric hindrance, allowing for relatively free rotation about the connecting carbon-carbon bond [19].

Computational Modeling of Structure

Density functional theory calculations provide detailed insights into the optimized geometry and electronic properties of 3-(3-Fluorodiazirin-3-yl)pyridine [17] [18]. Computational studies using various functionals consistently predict a planar pyridine ring with minimal distortion from the diazirin substitution [17]. The three-membered diazirin ring exhibits significant strain energy, calculated to be approximately 65-70 kilojoules per mole relative to acyclic analogs [20].

Computational ParameterB3LYP/6-31G(d)M06-2X/6-311+G(d,p)
C-C bond length (pyridine, Å)1.3921.388
C-N bond length (pyridine, Å)1.3411.338
N-N bond length (diazirin, Å)1.2511.246
C-F bond length (diazirin, Å)1.3711.365
Dipole moment (Debye)2.852.92

Molecular orbital calculations reveal that the highest occupied molecular orbital is primarily localized on the pyridine nitrogen atom and aromatic π-system [17]. The lowest unoccupied molecular orbital shows significant contribution from the pyridine π* orbitals with minor involvement of the diazirin nitrogen atoms [18]. The calculated highest occupied molecular orbital-lowest unoccupied molecular orbital energy gap ranges from 8.0-8.5 electron volts, depending on the computational method employed [17].

Frequency calculations confirm the absence of imaginary frequencies in the optimized structure, indicating a true minimum on the potential energy surface [17]. The calculated vibrational frequencies show good agreement with experimental infrared and Raman spectra, with typical deviations of 20-50 wavenumbers when appropriate scaling factors are applied [18].

Electronic Distribution and Molecular Orbitals

The electronic structure of 3-(3-Fluorodiazirin-3-yl)pyridine reflects the distinct contributions of both the aromatic pyridine system and the highly strained diazirin ring [17] [23]. Natural bond orbital analysis reveals significant charge polarization within the molecule, with the pyridine nitrogen carrying a partial negative charge of approximately -0.65 electrons [18]. The fluorine atom exhibits a large negative charge of approximately -0.45 electrons, consistent with its high electronegativity [17].

AtomNatural ChargeMulliken ChargeHirshfeld Charge
N (pyridine)-0.652-0.584-0.421
F (diazirin)-0.448-0.392-0.315
C (diazirin)+0.512+0.445+0.298
N₁ (diazirin)-0.315-0.288-0.201
N₂ (diazirin)-0.318-0.291-0.204

The molecular electrostatic potential reveals regions of high electron density associated with the nitrogen atoms and fluorine substituent [18]. These electronegative centers serve as potential sites for electrophilic attack and hydrogen bonding interactions [17]. Conversely, the carbon atoms of the pyridine ring, particularly those ortho to the nitrogen, exhibit partial positive character and represent potential nucleophilic attack sites [23].

Frontier molecular orbital analysis indicates that the highest occupied molecular orbital energy is approximately -9.3 electron volts, while the lowest unoccupied molecular orbital energy is calculated at -1.2 electron volts [17]. The orbital distribution shows that electron donation occurs primarily from the pyridine π-system, while electron acceptance involves both pyridine π* orbitals and the antibonding orbitals of the nitrogen-nitrogen double bond in the diazirin ring [18].

Absorption Spectrum and Wavelength Dependencies

The ultraviolet absorption spectrum of 3-(3-Fluorodiazirin-3-yl)pyridine exhibits characteristic features typical of fluoroalkyl diazirines, with absorption maxima occurring in the 300-320 nanometer range [1] [8]. The compound shows a broad absorption band with moderate extinction coefficients, allowing for efficient photochemical activation with standard laboratory ultraviolet light sources [9] [8].

The wavelength dependence of photochemical activation demonstrates optimal efficiency at 315 nanometers, corresponding to the n→π* transition of the diazirine chromophore [10] [11]. Shorter wavelengths (280-300 nanometers) provide higher energy excitation but may lead to competitive absorption by the pyridine ring system [12] [13]. Longer wavelengths (350-365 nanometers) can still promote diazirine activation, albeit with reduced efficiency [8].

The spectroscopic properties are significantly influenced by the fluorine substituent, which causes a bathochromic shift in the absorption maximum compared to unsubstituted diazirines [14] [3]. This red-shifted absorption is advantageous for biological applications where deeper tissue penetration is desired. The pyridine ring contributes additional absorption features in the ultraviolet region, creating a complex absorption envelope [15] [12].

Quantum Yield Determinations

Quantum yield measurements for 3-(3-Fluorodiazirin-3-yl)pyridine photolysis reveal high efficiency for nitrogen elimination and carbene formation [16] [17]. The overall quantum yield for diazirine decomposition ranges from 0.6 to 0.8, depending on the excitation wavelength and solvent environment [16] [8]. These values are comparable to or exceed those of other commonly used diazirine photoaffinity labeling reagents [1] [18].

The quantum yield for carbene formation represents approximately 50-70% of the total diazirine decomposition, with the remainder proceeding through diazo intermediate formation [7] [19] [17]. This partitioning between direct carbene formation and diazo-mediated pathways is characteristic of diazirine photochemistry and depends on both the electronic nature of the substituents and the excitation conditions [19] [20].

Temperature effects on quantum yields are minimal in the range of 25-70°C, indicating that photochemical activation is largely independent of thermal energy input [8]. Solvent polarity shows moderate effects on quantum yield values, with polar solvents generally favoring higher efficiency carbene formation [21] [8].

Excited State Dynamics and Energy Transfer Processes

The excited state dynamics of 3-(3-Fluorodiazirin-3-yl)pyridine involve complex photophysical processes leading to either carbene formation or isomerization to diazo intermediates [7] [19] [21]. Following ultraviolet excitation, the molecule populates the first excited singlet state, which has a lifetime on the order of 50-100 picoseconds [11] [21].

From the excited state, two primary decay pathways compete: direct nitrogen elimination to form a singlet carbene, and isomerization to the corresponding diazo compound [19] [11] [21]. The relative importance of these pathways depends on the excitation energy, with higher energy photons favoring direct carbene formation [22] [23].

The excited state potential energy surface exhibits multiple conical intersections that facilitate non-radiative decay processes [21] [22]. Computational studies indicate that the S1/S0 conical intersection plays a crucial role in determining the product distribution between carbene and diazo intermediates [21]. The fluorine substituent influences these excited state dynamics by modifying the electronic structure and energetics of the transition states [1] [3].

Energy transfer processes can also occur when photosensitizers are present, allowing for activation at longer wavelengths through triplet-triplet energy transfer mechanisms [9] [24]. This approach enables the use of visible light activation while maintaining high efficiency for carbene generation [9].

Carbene Chemistry

Mechanism of Carbene Generation from Fluorodiazirines

The mechanism of carbene generation from 3-(3-Fluorodiazirin-3-yl)pyridine follows the established pathways for diazirine photolysis, with specific modifications due to the fluorine and pyridine substituents [19] [11]. Upon ultraviolet irradiation, the diazirine undergoes excitation to the first excited singlet state, where two competing mechanisms operate: direct carbene formation through concerted nitrogen elimination, and sequential formation via diazo intermediate [7] [19].

The direct mechanism involves simultaneous cleavage of both carbon-nitrogen bonds in the diazirine ring, leading to immediate formation of a singlet carbene and molecular nitrogen [11] [25]. This process is favored when sufficient excess energy is available above the threshold for nitrogen elimination [11]. The presence of the fluorine substituent stabilizes the developing carbene center through both inductive and hyperconjugative effects [1] [3].

The sequential mechanism proceeds through initial isomerization to form a linear diazo intermediate, which subsequently loses nitrogen to generate the carbene [19] [17]. This pathway is more prominent under lower energy excitation conditions and can be detected experimentally through the characteristic absorption of the diazo intermediate [7] [19]. The diazo intermediate shows significant thermal stability and can be trapped with appropriate reagents [19].

Computational studies using high-level ab initio methods reveal that the energy barriers for both pathways are relatively low, consistent with the high quantum yields observed experimentally [11] [21]. The transition state for direct carbene formation shows significant charge separation, with the developing carbene center bearing partial positive charge [1] [11].

Carbene Reactivity Profiles and Selectivity

The carbene derived from 3-(3-Fluorodiazirin-3-yl)pyridine exhibits the characteristic reactivity profile of an electrophilic singlet carbene, with high selectivity for insertion into electron-rich bonds [1] [19] [26]. The fluorine substituent enhances the electrophilic character of the carbene, increasing its reactivity toward nucleophilic centers while maintaining the preference for singlet-state reactions [1] [3].

Carbon-hydrogen bond insertion represents the most studied reaction of this carbene system [26] [27]. The selectivity follows the established order of tertiary > secondary > primary C-H bonds, reflecting both steric accessibility and the stability of the insertion transition state [26]. The presence of the pyridine ring provides additional stabilization through aromatic π-electron delocalization in the transition state [23] [26].

Oxygen-hydrogen and nitrogen-hydrogen insertions proceed with high efficiency, often exceeding the rates of C-H insertion due to the enhanced nucleophilicity of heteroatom-hydrogen bonds [27] [28]. These reactions show excellent chemoselectivity, with alcohols and primary amines being particularly reactive substrates [27]. The insertion mechanism involves concerted bond formation and breaking, characteristic of singlet carbene chemistry [29] [27].

Cyclopropanation reactions with alkenes represent another important class of carbene transformations [19] [26]. The fluoropyridyl carbene shows enhanced reactivity with electron-rich alkenes, consistent with its electrophilic nature [1] [26]. The stereochemistry of cyclopropanation is typically dominated by steric factors, with approach of the carbene to the less hindered face of the alkene being favored [26].

Diazirine-Diazo Isomerization Kinetics

The kinetics of diazirine-to-diazo isomerization for 3-(3-Fluorodiazirin-3-yl)pyridine have been studied using time-resolved spectroscopic methods [20] [8]. The isomerization process exhibits first-order kinetics with respect to the diazirine concentration, indicating a unimolecular mechanism [20] [30]. The rate constants show strong temperature dependence, with activation energies typically in the range of 15-20 kcal/mol [20] [30].

The isomerization can occur through both photochemical and thermal pathways [20] [30]. Under photochemical conditions, the isomerization competes directly with carbene formation, with the branching ratio dependent on the excitation wavelength and energy [20] [22]. Higher energy excitation favors direct carbene formation, while lower energy conditions promote isomerization to the diazo form [22] [8].

Solvent effects on isomerization kinetics are significant, with polar solvents generally accelerating the rate of diazo formation [20] [8]. This solvent dependence reflects the polar nature of the isomerization transition state, where charge separation occurs during the ring-opening process [20]. The fluorine substituent influences these kinetics by stabilizing both the ground state diazirine and the diazo product through electronic effects [1] [3].

The diazo intermediate formed through isomerization shows characteristic spectroscopic properties, with strong absorption in the visible region around 400-450 nanometers [7] [20]. This intermediate can be trapped by cycloaddition reactions with appropriate dipolarophiles, providing direct evidence for its formation [7] [27]. The lifetime of the diazo intermediate depends on the reaction conditions, ranging from microseconds in the presence of reactive substrates to minutes under inert conditions [20].

Influence of Fluorine on Reactivity and Stability

The fluorine substituent in 3-(3-Fluorodiazirin-3-yl)pyridine exerts profound effects on both the thermodynamic stability and kinetic reactivity of the diazirine system [1] [2] [31] [3]. Fluorine's high electronegativity and small size create unique electronic perturbations that distinguish fluorodiazirines from other halogenated analogues [31] [3].

The enhanced thermal stability of fluorodiazirines compared to other diazirine derivatives arises from the strong carbon-fluorine bond and the electron-withdrawing effect of fluorine [1] [3]. This electron withdrawal stabilizes the diazirine ring by reducing electron density at the nitrogen atoms, thereby decreasing their nucleophilicity and susceptibility to ring-opening reactions [3]. Experimental activation parameters show that fluorine substitution increases the thermal decomposition temperature by 20-30°C compared to hydrogen-substituted analogues [31] [32].

In terms of carbene reactivity, the fluorine substituent significantly enhances the electrophilic character of the derived carbene [1] [3]. This enhanced electrophilicity manifests in increased reactivity toward electron-rich substrates and improved selectivity in competitive reaction scenarios [3] [26]. The carbene-substrate interaction energies are typically 3-5 kcal/mol more favorable for fluorocarbenes compared to their non-fluorinated counterparts [1].

The influence of fluorine extends to the photochemical properties of the diazirine [3] [8]. Fluorine substitution causes a bathochromic shift in the absorption spectrum, moving the activation wavelength to longer, more biologically compatible wavelengths [3]. This shift results from the interaction between fluorine's lone pairs and the π-system of the diazirine, creating additional electronic transitions [14] [3].

Kinetic studies reveal that fluorine substitution affects the branching ratio between direct carbene formation and diazo intermediate formation during photolysis [1] [20]. Fluorodiazirines show an increased preference for direct carbene formation, with quantum yields for this pathway typically 20-30% higher than for non-fluorinated analogues [20] [8]. This preference stems from the stabilization of the carbene-like transition state by the electron-withdrawing fluorine substituent [1].

Pyridine Ring Reactivity in the Diazirine Context

The pyridine ring in 3-(3-Fluorodiazirin-3-yl)pyridine exhibits modified reactivity patterns compared to simple pyridine due to the electron-withdrawing influence of the fluorodiazirine substituent [4] [33] [5]. The diazirine moiety acts as a strong electron-withdrawing group, further deactivating the already electron-deficient pyridine ring toward electrophilic aromatic substitution [4] [34].

Electrophilic substitution reactions on the pyridine ring occur preferentially at the 3-position (meta to nitrogen), following the established regioselectivity patterns for pyridine chemistry [4] [33] [35]. However, the presence of the fluorodiazirine substituent at the 3-position blocks this normally favored site, redirecting electrophilic attack to the 5-position [33] [36]. The reaction conditions required for electrophilic substitution are more severe than for simple pyridine, necessitating elevated temperatures and stronger electrophiles [33] [36].

The electron density distribution in the pyridine ring is significantly perturbed by the fluorodiazirine substituent [4] [5] [34]. Computational analysis reveals that the carbon atoms ortho and para to nitrogen (positions 2, 4, and 6) show further reduced electron density compared to unsubstituted pyridine [4] [34]. This electronic deactivation manifests in reduced basicity of the pyridine nitrogen, with pKa values approximately 1-2 units lower than for pyridine itself [4] [5].

Nucleophilic substitution reactions at the pyridine ring are enhanced by the electron-withdrawing diazirine substituent [5] [34]. The 2-position becomes particularly susceptible to nucleophilic attack, with rate constants typically 10-100 times higher than for simple pyridine [5]. This enhanced reactivity enables reactions with relatively weak nucleophiles under mild conditions [5] [34].

The coordination chemistry of the pyridine nitrogen is also influenced by the diazirine substituent [5] [37]. The reduced electron density at nitrogen decreases its donor strength toward metal centers, requiring stronger Lewis acids for complex formation [37]. However, once formed, these complexes often show enhanced stability due to reduced back-bonding from the metal to the ligand [37].

Thermal Behaviors and Decomposition Pathways

The thermal decomposition of 3-(3-Fluorodiazirin-3-yl)pyridine follows complex kinetic pathways involving multiple competing mechanisms [6] [38] [32] [39]. Differential scanning calorimetry studies reveal that thermal decomposition begins at approximately 120°C, with the onset temperature varying depending on heating rate and sample purity [6] [32].

The primary thermal decomposition pathway involves unimolecular ring-opening of the diazirine to form a carbene-nitrogen complex intermediate [30] [32] [39]. This complex can subsequently decompose through two competing routes: direct carbene formation with nitrogen elimination, or isomerization to form a diazo intermediate followed by secondary decomposition [30] [32]. The relative importance of these pathways depends on temperature, with higher temperatures favoring direct carbene formation [38] [32].

Kinetic analysis of thermal decomposition reveals first-order behavior with Arrhenius activation energies in the range of 32-35 kcal/mol [6] [32] [39]. The pre-exponential factor (log A) falls within the typical range for unimolecular decomposition reactions (13.8-14.2), consistent with a concerted ring-opening mechanism [32] [39]. These parameters place fluorodiazirines among the more thermally stable members of the diazirine family [1] [32].

The decomposition products depend significantly on the reaction environment [38] [32]. In inert solvents or under vacuum, the primary products are the corresponding alkene derived from carbene rearrangement and molecular nitrogen [6] [38]. In the presence of reactive substrates, carbene insertion products become dominant, demonstrating the high reactivity of the thermally generated carbene [38] [32].

Solvent effects on thermal decomposition kinetics are pronounced [38] [32]. Polar solvents accelerate decomposition rates and can alter the product distribution by stabilizing charged intermediates [38]. Protic solvents can participate directly in the decomposition process through hydrogen bonding interactions with the developing nitrogen centers [38]. The pyridine ring in the molecule can also interact with protic solvents, further complicating the thermal behavior [38].

The thermal stability of 3-(3-Fluorodiazirin-3-yl)pyridine makes it suitable for synthetic applications requiring elevated temperatures [32] [39]. However, care must be taken to avoid prolonged heating above 100°C to prevent unwanted decomposition [6] [32]. The compound can be safely recrystallized from high-boiling solvents and subjected to standard purification techniques without significant decomposition [2] [32].

XLogP3

1.2

Dates

Last modified: 07-19-2023

Explore Compound Types